CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
.
Ethyl N-Boc-piperidine-4-carboxylate is a chemical compound characterized by its molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol. This compound is classified under the category of piperidine derivatives and is recognized for its utility in organic synthesis, particularly as an intermediate in the preparation of various pharmaceutical compounds and biologically active molecules. The compound features a tert-butoxycarbonyl (N-Boc) protecting group, which enhances its stability and reactivity in synthetic applications.
Ethyl N-Boc-piperidine-4-carboxylate is sourced from various chemical suppliers, including Thermo Scientific, Sigma-Aldrich, and Ambeed. It is classified as an organic compound with significant applications in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor ligands. The compound's unique structure allows it to function effectively in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of Ethyl N-Boc-piperidine-4-carboxylate typically involves several key steps:
In industrial settings, the production methods are scaled up and often utilize continuous flow reactors to ensure consistent quality and yield. The reaction conditions may vary depending on the specific requirements for purity and yield.
Ethyl N-Boc-piperidine-4-carboxylate can participate in various chemical reactions:
The major products from these reactions include:
Ethyl N-Boc-piperidine-4-carboxylate acts as a reagent in synthesizing more complex molecules, particularly in medicinal chemistry. Its mechanism of action often involves:
The compound has a high gastrointestinal absorption rate, indicating potential bioavailability when used in medicinal formulations.
Ethyl N-Boc-piperidine-4-carboxylate finds numerous applications across various scientific fields:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5